molecular formula C15H17NO3 B12001829 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- CAS No. 42780-28-9

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)-

Katalognummer: B12001829
CAS-Nummer: 42780-28-9
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: BMEJSSRLGVPEHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- is a heterocyclic organic compound that features a pyrrole ring substituted with acetic acid, dimethyl, and methoxyphenyl groups

Vorbereitungsmethoden

The synthesis of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethylpyrrole with 3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions typically include the use of an acid catalyst and a solvent such as ethanol. The resulting product is then subjected to further purification steps to obtain the desired compound .

Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and catalyst concentration, to achieve efficient production.

Analyse Chemischer Reaktionen

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, with common reagents including halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways. For example, it may inhibit the activity of certain kinases, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

42780-28-9

Molekularformel

C15H17NO3

Molekulargewicht

259.30 g/mol

IUPAC-Name

2-[1-(3-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]acetic acid

InChI

InChI=1S/C15H17NO3/c1-10-7-12(8-15(17)18)11(2)16(10)13-5-4-6-14(9-13)19-3/h4-7,9H,8H2,1-3H3,(H,17,18)

InChI-Schlüssel

BMEJSSRLGVPEHW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)OC)C)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.